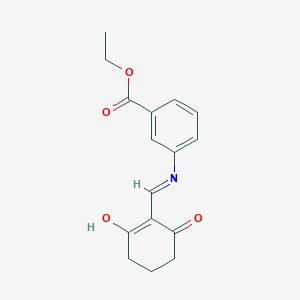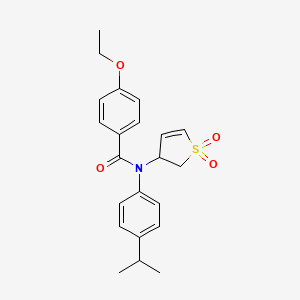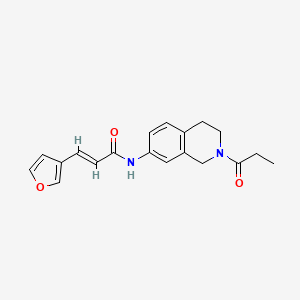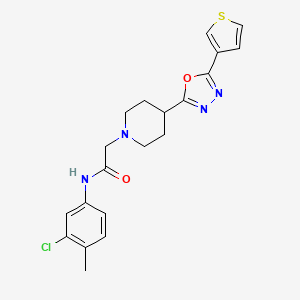
(1-Methoxycyclopentyl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methoxycyclopentyl)methanethiol is a chemical compound with the molecular formula C7H14OS and a molecular weight of 146.25 g/mol . It is characterized by a cyclopentane ring substituted with a methoxy group and a methanethiol group. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Methanethiol, a related compound, has been shown to interact with selenium-binding protein 1 (selenbp1), a methanethiol-oxidizing enzyme .
Mode of Action
Methanethiol, a related compound, is known to interact with its target, selenbp1, through oxidation . This interaction results in the degradation of methanethiol .
Biochemical Pathways
Methanethiol, a related compound, is known to be involved in sulfur metabolism . Dysregulation of sulfur metabolism can result in elevated levels of volatile sulfur compounds (VSCs) in body fluids, breath, and excretions of cancer patients .
Result of Action
Methanethiol, a related compound, has been proposed as a promising biomarker for non-invasive cancer diagnosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1-Methoxycyclopentyl)methanethiol. For instance, the presence of gut bacteria, which are a major exogenous source of exposure to methanethiol, can influence the action of methanethiol . Furthermore, environmental factors can affect the growth metabolism of methanotrophs, which are able to metabolize volatile organic sulfur compounds .
Biochemical Analysis
Biochemical Properties
The specific biochemical properties of (1-Methoxycyclopentyl)methanethiol are not well-documented in the literature. It is known that thiol-containing compounds can participate in various biochemical reactions, often involving enzymes and proteins. For instance, methanethiol, a related compound, has been shown to be oxidized by methanethiol oxidase .
Cellular Effects
Methanethiol, a related compound, has been shown to induce potent cytotoxicity and cell membrane permeability in human bronchial epithelial cells .
Molecular Mechanism
Methanethiol, a related compound, has been shown to induce intracellular reactive oxygen species and activate the tumor necrosis factor signaling pathway, leading to a decline in mitochondrial membrane potential and cell necrosis .
Metabolic Pathways
Methanethiol, a related compound, has been shown to be involved in sulfur metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxycyclopentyl)methanethiol typically involves the reaction of cyclopentylmethanol with methanesulfonyl chloride to form the corresponding mesylate. This intermediate is then treated with sodium methoxide to introduce the methoxy group, followed by thiolation using sodium hydrosulfide to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale adaptation of the laboratory synthesis methods, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxycyclopentyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-Methoxycyclopentyl)methanethiol is utilized in several scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylmethanethiol: Lacks the methoxy group, resulting in different chemical properties.
(1-Methoxycyclopentyl)methanol: Lacks the thiol group, affecting its reactivity and applications.
Methoxycyclopentane: Lacks both the methanethiol and methanol groups, making it less reactive.
Properties
IUPAC Name |
(1-methoxycyclopentyl)methanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OS/c1-8-7(6-9)4-2-3-5-7/h9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKHGMUXYSGXKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCC1)CS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2794687.png)



![2-{[(4-fluorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide](/img/structure/B2794694.png)

![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide](/img/new.no-structure.jpg)
![6-[(3,4-dichlorophenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2794697.png)
![2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2794698.png)
![1-(4-ethylphenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2794700.png)


